![molecular formula C8H6BrN3O2 B13006589 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B13006589.png)
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is a compound that belongs to the class of benzo[d][1,2,3]triazole derivatives These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Benzo[d][1,2,3]triazole Core: The benzo[d][1,2,3]triazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and sodium nitrite, under acidic conditions.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the benzo[d][1,2,3]triazole core. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzo[d][1,2,3]triazole moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-linked derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and solvents like toluene or THF.
Major Products
The major products formed from these reactions include various substituted benzo[d][1,2,3]triazole derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
科学研究应用
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and ligands for catalysis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Industry: The compound can be used in the development of new materials with specific properties, such as semiconductors or dyes.
作用机制
The mechanism of action of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,2,3]triazole moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid: Lacks the bromo group, resulting in different reactivity and applications.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Contains a different triazole ring, leading to variations in chemical and biological properties.
2-(1H-Indol-3-yl)acetic acid: Contains an indole moiety instead of benzo[d][1,2,3]triazole, affecting its reactivity and applications.
Uniqueness
The presence of the bromo group in 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid enhances its reactivity, making it a valuable intermediate for further functionalization. The benzo[d][1,2,3]triazole moiety provides a versatile scaffold for designing compounds with diverse chemical and biological properties, distinguishing it from other similar compounds.
属性
分子式 |
C8H6BrN3O2 |
|---|---|
分子量 |
256.06 g/mol |
IUPAC 名称 |
2-(7-bromobenzotriazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H6BrN3O2/c9-5-2-1-3-6-8(5)12(11-10-6)4-7(13)14/h1-3H,4H2,(H,13,14) |
InChI 键 |
WVXXVCOWYPJALN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)N(N=N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


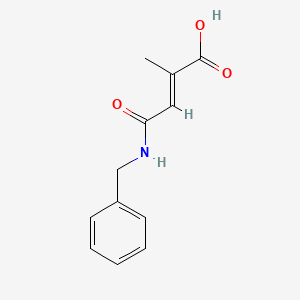
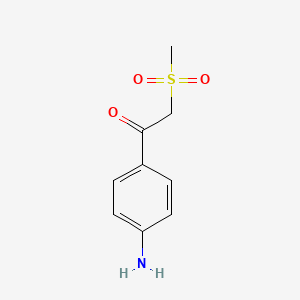
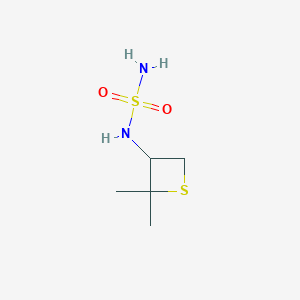
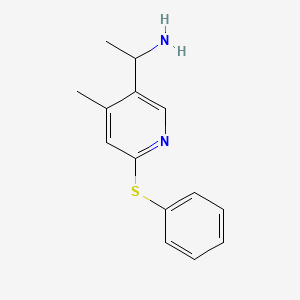




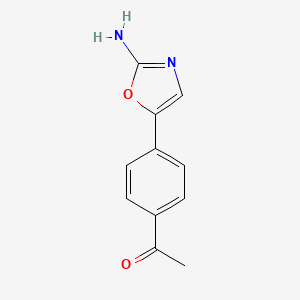
![tert-Butyl((1S,5S)-5-(fluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13006573.png)
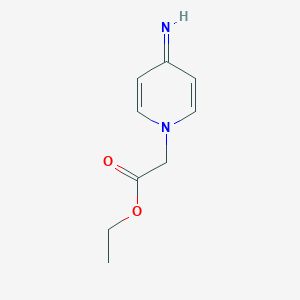
![1-[Amino(phenyl)methyl]cyclohexan-1-ol](/img/structure/B13006580.png)
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13006584.png)

